
3-Iodo-4,5-dimethyl-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-4,5-dimethyl-4H-1,2,4-triazole is a heterocyclic compound with the molecular formula C4H6IN3 and a molecular weight of 223.02 g/mol . This compound is part of the triazole family, which is known for its diverse applications in various fields, including pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-4,5-dimethyl-4H-1,2,4-triazole typically involves the iodination of 4,5-dimethyl-1,2,4-triazole. One common method includes the reaction of 4,5-dimethyl-1,2,4-triazole with iodine in the presence of an oxidizing agent . The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-4,5-dimethyl-4H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Formation of 3-substituted-4,5-dimethyl-1,2,4-triazoles.
Oxidation: Formation of 3-iodo-4,5-dimethyl-1,2,4-triazole N-oxides.
Reduction: Formation of 3-iodo-4,5-dimethyl-1,2,4-triazole derivatives with reduced iodine content.
Scientific Research Applications
3-Iodo-4,5-dimethyl-4H-1,2,4-triazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Iodo-4,5-dimethyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to enzymes or receptors . The triazole ring can also interact with various biological pathways, potentially inhibiting enzyme activity or disrupting cellular processes .
Comparison with Similar Compounds
- 3-Iodo-4-methyl-4H-1,2,4-triazole
- 3,5-Dimethyl-1,2,4-triazole
- 4-Amino-3,5-dimethyl-1,2,4-triazole
Comparison: 3-Iodo-4,5-dimethyl-4H-1,2,4-triazole is unique due to the presence of both iodine and two methyl groups on the triazole ring. This combination of substituents can significantly influence its chemical reactivity and biological activity compared to other triazole derivatives . For example, the iodine atom can enhance the compound’s ability to participate in halogen bonding, while the methyl groups can affect its lipophilicity and overall stability .
Properties
Molecular Formula |
C4H6IN3 |
|---|---|
Molecular Weight |
223.02 g/mol |
IUPAC Name |
3-iodo-4,5-dimethyl-1,2,4-triazole |
InChI |
InChI=1S/C4H6IN3/c1-3-6-7-4(5)8(3)2/h1-2H3 |
InChI Key |
DBBQBTMJMDJZHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N1C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Thiabicyclo[3.1.0]hexane-3,3-dione, cis](/img/structure/B12312265.png)

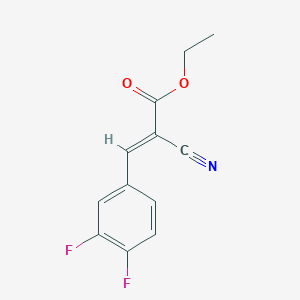
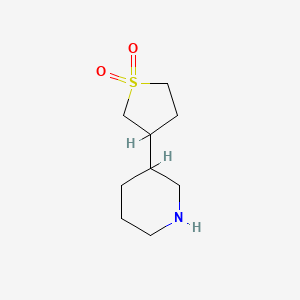
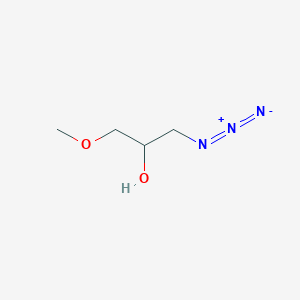
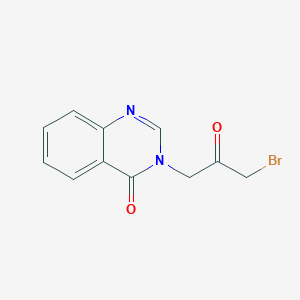
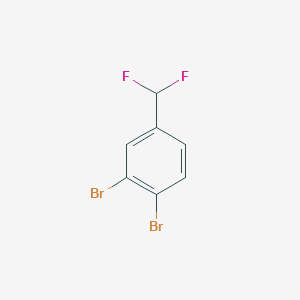
![5-Chloro-3-[2-(trifluoromethyl)phenyl]-1,2,4-thiadiazole](/img/structure/B12312289.png)

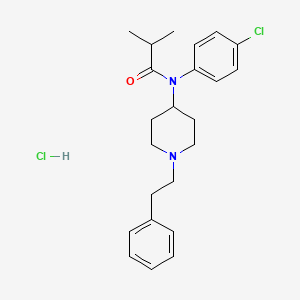
![3-[(Prop-2-yn-1-yl)carbamoyl]benzoic acid](/img/structure/B12312314.png)
![(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2',18'-dione](/img/structure/B12312322.png)
![4-[4-(4-Fluorobenzenesulfonyl)piperazin-1-YL]-1H-indole](/img/structure/B12312330.png)

